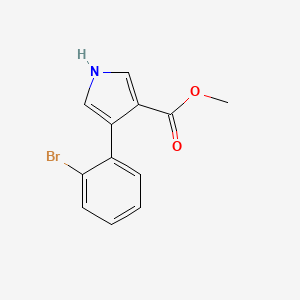

Methyl 4-(2-bromophenyl)-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(2-bromophenyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUCYPMMGLJXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C1C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromophenyl)-1H-pyrrole-3-carboxylate typically involves the reaction of 2-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-diones using oxidizing agents like potassium permanganate.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Formation of 4-(2-substituted phenyl)-1H-pyrrole-3-carboxylates.

Oxidation: Formation of pyrrole-2,3-diones.

Reduction: Formation of 4-(2-bromophenyl)-1H-pyrrole-3-methanol.

Scientific Research Applications

Methyl 4-(2-bromophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromophenyl)-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance binding affinity to certain molecular targets, while the pyrrole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula.

†From HRMS data .

Key Observations:

- Bromophenyl vs. Trifluoromethyl : The bromophenyl group in the target compound enhances molecular weight and polarizability compared to the smaller CF3 group. The trifluoromethyl analog exhibits cytotoxicity, suggesting that electron-withdrawing groups at position 4 may enhance bioactivity .

- Sulfonylmethyl Substituents : Ethyl 4-methyl-2-((phenylsulfonyl)methyl)-1H-pyrrole-3-carboxylate shows a higher melting point (104–107°C) due to increased polarity from the sulfonyl group .

- Anti-tubercular Activity : The 2-chloro-6-fluorobenzyl analog demonstrates the importance of halogenated aryl groups in targeting bacterial enzymes like ClpP1P2 .

Pharmacological Potential

- Antimicrobial Activity : The propenyl-substituted analog (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylpropenyl)-1H-pyrrole-3-carboxylate showed enhanced activity with methoxy group introduction, indicating substituent polarity influences efficacy .

- Calcium Channel Modulation : Methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate (FPL-64176) acts as a calcium channel activator, highlighting the role of bulky aryl groups in modulating ion channels .

Structural and Crystallographic Insights

- Planarity and Puckering : The trifluoromethyl derivative’s crystal structure reveals a nearly planar pyrrole ring, with slight puckering quantified using Cremer-Pople coordinates . Computational tools like ORTEP and SHELX were critical for structural analysis .

- Hydrogen Bonding : The NH group in pyrrole derivatives often participates in intermolecular hydrogen bonding, influencing crystal packing and solubility .

Biological Activity

Methyl 4-(2-bromophenyl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H10BrN1O2

- Molecular Weight : 283.12 g/mol

- IUPAC Name : this compound

The presence of the bromine atom and the pyrrole ring contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research has shown that derivatives of pyrrole compounds exhibit notable antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| This compound | E. coli | 32 µg/mL | Moderate |

| S. aureus | 16 µg/mL | Strong | |

| P. aeruginosa | 64 µg/mL | Weak |

The data indicates that this compound exhibits strong activity against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions. The moderate activity against Escherichia coli suggests potential for broader antibacterial applications.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer effects. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects in Cell Lines

A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated the following results:

- Cell Line : HeLa (cervical cancer)

- IC50 Value : 15 µg/mL

- Mechanism : Induction of apoptosis via caspase activation.

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 20 µg/mL

- Mechanism : Inhibition of cell cycle progression at the G1 phase.

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The bromine substituent on the phenyl ring enhances lipophilicity, which may improve membrane permeability and bioactivity. Furthermore, the carboxylate group plays a crucial role in interacting with biological targets.

Table 2: Summary of Structural Modifications and Their Effects on Activity

| Modification | Effect on Antimicrobial Activity | Effect on Anticancer Activity |

|---|---|---|

| Addition of methoxy group | Increased potency | Enhanced apoptosis induction |

| Variation of halogen substituents | Altered MIC values | Variable IC50 values |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.